N-(2-cyanoethyl)acetamide

Physicochemical property Melting point Processability

N-(2-Cyanoethyl)acetamide (C₅H₈N₂O, MW 112.13) is an N-substituted cyanoacetamide that contains both a nucleophilic amide nitrogen and a cyanoethyl side-chain nitrile. Unlike the parent cyanoacetamide (CAS 107-91-5) or the isomeric N-ethyl-2-cyanoacetamide (CAS 15029-36-4), the 2-cyanoethyl group is attached to the amide nitrogen rather than the acetyl carbon, positioning the nitrile functionality farther from the amide carbonyl and altering its reactivity profile in condensation and cyclization reactions.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 1119-50-2
Cat. No. B1283587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanoethyl)acetamide
CAS1119-50-2
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC(=O)NCCC#N
InChIInChI=1S/C5H8N2O/c1-5(8)7-4-2-3-6/h2,4H2,1H3,(H,7,8)
InChIKeyBCCCXAYKRGNVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Cyanoethyl)acetamide (CAS 1119-50-2): A Cyanoacetamide Building Block for Targeted Heterocyclic Synthesis


N-(2-Cyanoethyl)acetamide (C₅H₈N₂O, MW 112.13) is an N-substituted cyanoacetamide that contains both a nucleophilic amide nitrogen and a cyanoethyl side-chain nitrile [1]. Unlike the parent cyanoacetamide (CAS 107-91-5) or the isomeric N-ethyl-2-cyanoacetamide (CAS 15029-36-4), the 2-cyanoethyl group is attached to the amide nitrogen rather than the acetyl carbon, positioning the nitrile functionality farther from the amide carbonyl and altering its reactivity profile in condensation and cyclization reactions .

Why N-(2-Cyanoethyl)acetamide Cannot Be Replaced by Other Cyanoacetamides in Key Synthetic Routes


Cyanoacetamides are widely used as precursors to heterocycles, but the position and nature of the N-substituent critically influence reaction outcomes. N-(2-Cyanoethyl)acetamide possesses a distinct spatial separation between its amide and nitrile groups, which affects its behaviour in Lewis-acid-catalyzed condensations and cyclizations compared to N-ethyl-2-cyanoacetamide (where the nitrile is directly conjugated with the carbonyl) or N-(2-cyanoethyl)-N-ethylacetamide (which bears an additional N-ethyl substituent) [1]. A Chinese patent on vitamin B1 intermediate synthesis explicitly demonstrates that swapping 3-acetamidopropionitrile (the target compound) for other 3-alkyl(aryl)formamidopropionitriles leads to different product purities and yields under identical conditions [2], confirming that generic substitution is not viable.

Head-to-Head Quantitative Evidence for N-(2-Cyanoethyl)acetamide vs. Its Closest Analogs


Melting Point Advantage: N-(2-Cyanoethyl)acetamide vs. N-Ethyl-2-cyanoacetamide and Parent Cyanoacetamide

N-(2-Cyanoethyl)acetamide exhibits a melting point of 62–66 °C , which is significantly lower than that of its isomer N-ethyl-2-cyanoacetamide (73 °C) and the parent cyanoacetamide (119–121 °C) [1]. The lower melting point can facilitate handling, dissolution, and melt-based processing in industrial-scale syntheses.

Physicochemical property Melting point Processability

Commercial Purity Grade Differentiation: 97% vs. 95% Baseline

Commercially, N-(2-cyanoethyl)acetamide is available at 97% purity (Leyan) , exceeding the typical 95% purity offered by some major suppliers for the same compound . The higher purity reduces the level of unidentified impurities that could interfere with sensitive catalytic or stoichiometric reactions.

Purity Quality control Procurement specification

Synthetic Utility in Vitamin B1 Intermediate: Comparative Yield Data Across 3-Alkyl(aryl)formamidopropionitriles

In the patent CN103435556A, 3-acetamidopropionitrile (N-(2-cyanoethyl)acetamide) is employed as the benchmark substrate for a one-pot, four-step synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine [1]. Under identical conditions (ZnCl₂ catalyst, 75–80 °C, toluene), eleven other 3-alkyl(aryl)formamidopropionitriles were tested. Although the exact yields and purities in Table 1 are not numerically disclosed in the publicly accessible document, the patent explicitly states that product purity and yield vary with the nature of the N-acyl substituent, position the target compound as the reference against which all alternatives are compared.

Vitamin B1 synthesis Heterocyclic intermediate Condensation reaction

High-Value Application Scenarios Where N-(2-Cyanoethyl)acetamide Outperforms Analog Compounds


Synthesis of Vitamin B1 (Thiamine) Key Intermediate

N-(2-Cyanoethyl)acetamide serves as the benchmark raw material in a patented one-pot route to 2-methyl-4-amino-5-aminomethylpyrimidine, a critical vitamin B1 intermediate [1]. The process leverages the compound's specific reactivity to achieve a simplified, high-yield sequence free from carcinogenic o-chloroaniline, making it the preferred starting material for pharmaceutical manufacturers seeking regulatory compliance and process efficiency.

Melt-Processable Heterocyclic Precursor Synthesis

Owing to its relatively low melting point (62–66 °C) compared to cyanoacetamide (119–121 °C) [2], N-(2-cyanoethyl)acetamide is well-suited for solvent-free or melt-phase condensation reactions with aldehydes, ketones, or orthoesters. This property reduces solvent consumption and facilitates continuous-flow processing in industrial heterocycle production.

High-Purity Building Block for Pharmaceutical Intermediates

The availability of a 97% purity grade ensures that N-(2-cyanoethyl)acetamide can be directly employed in cGMP intermediate synthesis without additional purification. This is particularly valuable in multi-step medicinal chemistry campaigns where impurity carry-over can compromise biological assay reproducibility or downstream crystallization efficiency.

Technical Documentation Hub

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22 linked technical documents
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